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Compound of Interest

Compound Name: 2-Bromo-N,N-diethyl-4-nitroaniline

Cat. No.: B1452726

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-
Bromo-N,N-diethyl-4-nitroaniline (CAS No. 1150271-18-3). Due to the limited availability of
direct experimental spectroscopic data for this specific molecule in the public domain, this
document also presents data for structurally similar compounds to serve as a reference for
researchers in the field. The provided information is intended to support efforts in synthesis,
characterization, and drug development.

Compound Identification

IUPAC Name 2-Bromo-N,N-diethyl-4-nitroaniline
Synonym(s) N,N-Diethyl 2-bromo-4-nitroaniline
CAS Number 1150271-18-3[1]
Molecular Formula C10H13BrN202[1]
Molecular Weight 273.13 g/mol [1]
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Spectroscopic Data Summary
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Direct experimental NMR, IR, and UV-Vis spectroscopic data for 2-Bromo-N,N-diethyl-4-
nitroaniline is not readily available in peer-reviewed literature or public spectral databases.
However, data for closely related analogs can provide valuable insights into the expected
spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive models and data from analogous compounds suggest the following approximate
chemical shifts.

Table 1: Predicted *H NMR and *3C NMR Data for 2-Bromo-N,N-diethyl-4-nitroaniline

1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment

~1.2 (t, 6H) -CHs

~ 3.4 (q, 4H) -NCHz2-

~7.0(d, 1H) Ar-H

~ 8.0 (dd, 1H) Ar-H

~ 8.2 (d, 1H) Ar-H

Note: These are predicted values and actual experimental data may vary. Predictions are
based on the analysis of substituent effects on the aniline scaffold.

For reference, the related compound 2-bromo-N,N-dimethyl-4-nitroaniline is noted to have 3C
NMR data available, though the specific values are not detailed in the cited source.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-N,N-diethyl-4-nitroaniline is expected to exhibit characteristic
absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands for 2-Bromo-N,N-diethyl-4-nitroaniline
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Expected Wavenumber

Functional Group Intensity
(cm~)

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H Stretch 2975 - 2850 Medium

Asymmetric NO2 Stretch 1530 - 1500 Strong

Symmetric NO2 Stretch 1350 - 1330 Strong

Aromatic C=C Stretch 1600 - 1450 Medium

C-N Stretch (Aromatic Amine) 1340 - 1250 Strong

C-N Stretch (Aliphatic Amine) 1250 - 1020 Medium

C-Br Stretch 680 - 515 Medium-Strong

Note: These are expected ranges and the exact peak positions can be influenced by the
molecular environment.

For the related compound 2-bromo-N,N-dimethyl-4-nitroaniline, FTIR spectra have been
recorded using a KBr wafer technique.[2]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-Bromo-N,N-diethyl-4-nitroaniline in a suitable solvent like ethanol

or methanol is expected to show absorption maxima characteristic of nitro-substituted aromatic
amines. The electronic transitions are typically of the 1t - 1m* and n - 11* type. For the related

compound N,N-diethyl-4-nitroaniline, UV-Visible absorbance spectra have been reported.[3]

Experimental Protocols

While specific experimental protocols for 2-Bromo-N,N-diethyl-4-nitroaniline are not
available, the following are general methodologies for obtaining the spectroscopic data
discussed.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain
a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse
angle of 90°, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans is typically required. Typical parameters include a
spectral width of 0-200 ppm and a longer relaxation delay (e.g., 2-5 seconds).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of
the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively,
Attenuated Total Reflectance (ATR) can be used with the neat solid.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the empty sample compartment or the KBr pellet without the sample
should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
(e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an
absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption
(A_max).
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e Instrumentation: Use a double-beam UV-Vis spectrophotometer.

o Data Acquisition: Record the absorbance spectrum over a suitable wavelength range (e.g.,
200-800 nm). Use a cuvette containing the pure solvent as a reference.

o Data Analysis: Determine the wavelength(s) of maximum absorbance (A_max) and the
corresponding molar absorptivity (€) if the concentration is known.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and
spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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